4-Chloro-2-methyloxazolo[5,4-c]pyridine
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Description
4-Chloro-2-methyloxazolo[5,4-c]pyridine is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is used in various scientific studies due to its unique properties, making it ideal for research in fields like drug discovery and organic synthesis.
Synthesis Analysis
The synthesis of compounds similar to 4-Chloro-2-methyloxazolo[5,4-c]pyridine often involves the use of organolithium reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methyloxazolo[5,4-c]pyridine consists of a pyridine ring with a chlorine atom and a methyl group attached to it . The exact structure can be represented by the canonical SMILES string: CC1=NC2=C(O1)C(=NC=C2)Cl .
Scientific Research Applications
Agrochemical and Pharmaceutical Industries
- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
- Results : Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity .
- Method : The synthesis involves the use of a microwave technique to prepare the pyrrolo[2,3-d]pyrimidine derivatives .
- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed promising cytotoxic effects against certain cell lines .
Synthesis of Trifluoromethylpyridines
- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
- Results : Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity .
- Method : The synthesis involves the use of a microwave technique to prepare the pyrrolo[2,3-d]pyrimidine derivatives .
- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed promising cytotoxic effects against certain cell lines .
Agrochemical and Pharmaceutical Industries
- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
- Results : Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity .
- Method : The synthesis involves the use of a microwave technique to prepare the pyrrolo[2,3-d]pyrimidine derivatives .
- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed promising cytotoxic effects against certain cell lines .
properties
IUPAC Name |
4-chloro-2-methyl-[1,3]oxazolo[5,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARSQONWZWKRCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyloxazolo[5,4-c]pyridine |
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